REACTION_CXSMILES
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[Cl:1][CH2:2][C:3]1[CH:8]=[C:7](O)[N:6]=[C:5]([CH:10]([CH3:12])[CH3:11])[N:4]=1.P(Cl)(Cl)([Cl:15])=O>>[Cl:15][C:7]1[N:6]=[C:5]([CH:10]([CH3:12])[CH3:11])[N:4]=[C:3]([CH2:2][Cl:1])[CH:8]=1
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Name
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|
Quantity
|
12.1 g
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Type
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reactant
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Smiles
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ClCC1=NC(=NC(=C1)O)C(C)C
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Name
|
|
Quantity
|
50 mL
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Type
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reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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DISSOLUTION
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Details
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dissolving gradually
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Type
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DISTILLATION
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Details
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The excess phosphorus oxychloride is then distilled off at 40°-60° C. under reduced pressure
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Type
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ADDITION
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Details
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The residue is poured on to ice-water
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Type
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ADDITION
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Details
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the pH-value of the mixture is brought to 7 by the addition of sodium hydroxide
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Type
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EXTRACTION
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Details
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the mixture is extracted three times with diethyl ether
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic extracts are dried over anhydrous sodium sulphate
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Type
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CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
the solution is treated with active carbon
|
Type
|
FILTRATION
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Details
|
After filtration of the hot mixture through Celite there
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=NC(=N1)C(C)C)CCl
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |